Lipophilicity Advantage: 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid vs. Parent 2-Phenylquinoline-4-carboxylic acid
The target compound exhibits a computed XLogP3 of 4.4, representing a +0.8 log unit increase in lipophilicity over the parent 2-phenylquinoline-4-carboxylic acid scaffold (LogP = 3.6) [1]. This elevated lipophilicity, imparted by the 6-fluoro and 3-trifluoromethyl substituents, predicts enhanced membrane permeability and potentially improved cellular uptake. The TPSA remains essentially unchanged (50.2 vs. 50.19 Ų), suggesting that the increased lipophilicity does not come at the expense of increased polar surface area, a favorable profile for blood-brain barrier penetration and oral bioavailability according to commonly applied drug-likeness filters.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 2-Phenylquinoline-4-carboxylic acid: LogP = 3.6 |
| Quantified Difference | Δ LogP = +0.8 log units |
| Conditions | Computed values; PubChem XLogP3 algorithm vs. ChemSrc reported LogP |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 1–5) can enhance passive membrane permeability, a critical parameter for intracellular target engagement in HDAC inhibition and anticancer applications.
- [1] PubChem. 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid. CID 4365306. Computed Properties: XLogP3-AA = 4.4. U.S. National Library of Medicine. Accessed May 2026. View Source
